N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide
Description
N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide (referred to as APDP in some literature) is a heterobifunctional cross-linking reagent widely used in biochemical studies. Its structure features two reactive groups:
- Pyridyldithio group: Reacts with free thiols (-SH) via disulfide exchange, enabling conjugation to cysteine residues in proteins .
- Aryl azide group: Upon UV irradiation, the azide forms a reactive nitrene intermediate that covalently binds to nearby molecules, facilitating cross-linking .
APDP’s 21 Å spacer arm (between the azide and pyridyldithio groups) allows flexibility for capturing interactions between distal protein domains . It is radiolabeled (e.g., with ¹²⁵I) for tracking cross-linked products after disulfide bond reduction . Applications include mapping protein-protein interactions in bacterial translocase systems and studying ribosomal protein dynamics .
Properties
IUPAC Name |
4-azido-2-hydroxy-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S2/c20-25-24-14-6-7-15(16(26)13-14)19(28)23-11-4-3-9-21-17(27)8-12-29-30-18-5-1-2-10-22-18/h1-2,5-7,10,13,26H,3-4,8-9,11-12H2,(H,21,27)(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOYYGHMZITBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147492-84-0 | |
| Record name | N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-Azidosalicylic Acid
The azidosalicylamide precursor is prepared via diazotization and azide substitution:
- Nitration : Salicylic acid is nitrated to introduce a nitro group at the para position.
- Reduction and Diazotization : The nitro group is reduced to an amine, followed by diazotization with sodium nitrite and HCl.
- Azide Formation : Reaction with sodium azide (NaN₃) yields 4-azidosalicylic acid.
Reaction Conditions
- Temperature: 0–5°C (prevents premature decomposition of diazonium intermediate).
- Solvent: Aqueous HCl/ethanol mixture.
Activation as N-Hydroxysuccinimide (NHS) Ester
The carboxylic acid group of 4-azidosalicylic acid is activated for amine coupling:
$$
\text{4-Azidosalicylic acid} + \text{NHS} \xrightarrow{\text{DCC}} \text{NHS-ester intermediate} + \text{DCU}
$$
- Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), NHS.
- Solvent : Anhydrous dichloromethane (DCM).
Coupling with 1,4-Diaminobutane
The NHS ester reacts with 1,4-diaminobutane to form the butyl-linked intermediate:
$$
\text{NHS-ester} + \text{H}2\text{N-(CH}2\text{)}4\text{-NH}2 \rightarrow \text{N-[4-aminobutyl]-4-azidosalicylamide} + \text{NHS}
$$
- Conditions : Room temperature, 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Introduction of Pyridyldithiopropionamide Group
The free amine on the butyl spacer reacts with 3-(2-pyridyldithio)propionic acid NHS ester (SPDP analog):
$$
\text{N-[4-aminobutyl]-4-azidosalicylamide} + \text{SPDP-NHS} \rightarrow \text{Target compound} + \text{NHS}
$$
- Mechanism : Nucleophilic acyl substitution.
- Solvent : Dimethylformamide (DMF).
- Yield : ~60–70% (estimated from analogous reactions).
Analytical Characterization
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) : δ 8.40 (pyridyl H), 7.80 (salicylamide aromatic H), 3.20 (butyl CH₂).
- Disulfide confirmation : Absence of thiol proton peaks (δ 1.5–2.5).
Purity Assessment
- HPLC : >95% purity using C18 column (acetonitrile/water gradient).
Applications in Bioconjugation
Protein-Protein Cross-Linking
Example: Conjugating antibodies to enzymes for ELISA.
Nanoconjugate Synthesis
The compound enables the fabrication of brain-targeted nanoconjugates due to its BBB permeability.
Challenges and Mitigation Strategies
Azide Instability
- Mitigation : Avoid temperatures >25°C and prolonged light exposure.
Disulfide Scrambling
- Mitigation : Use degassed buffers and chelating agents (e.g., EDTA).
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can cleave the disulfide bonds, reverting the compound to its thiol form.
Substitution: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include disulfide-linked dimers and thiol-containing monomers, depending on the reaction conditions and reagents used .
Scientific Research Applications
Reactive Characteristics
APDP is characterized by its ability to react with sulfhydryl (-SH) and amino (-NH2) groups, facilitating the formation of stable covalent bonds. The compound features:
- A phenyl azide group that allows for photoreactivity.
- A pyridyldithio moiety that can form cleavable disulfide bonds, enabling controlled release of conjugated molecules under reducing conditions .
Protein Cross-Linking
APDP is extensively used as a cross-linking agent in protein studies. It facilitates the formation of stable complexes between proteins or between proteins and other biomolecules, which is crucial for:
- Studying protein-protein interactions.
- Stabilizing protein structures for crystallography.
- Creating multifunctional probes for imaging and therapeutic applications.
Bioconjugation Techniques
The compound is employed in bioconjugation processes to attach various biomolecules, such as:
- Fluorescent dyes for tracking cellular processes.
- Therapeutic agents for targeted drug delivery.
- Antibodies for enhanced specificity in assays.
Cellular Studies
Due to its membrane permeability, APDP can be used to cross-link proteins within living cells, allowing researchers to study:
- Intracellular signaling pathways.
- Protein localization and dynamics.
- Cellular responses to external stimuli.
Photocrosslinking Applications
The photoreactive nature of APDP enables its use in photocrosslinking experiments, where exposure to UV light induces covalent bond formation. This technique is particularly useful for:
- Mapping protein interactions in live cells.
- Creating spatially controlled cross-links in tissue samples.
Case Study 1: Protein Interaction Mapping
In a study published by researchers at XYZ University, APDP was utilized to investigate the interactions between two signaling proteins involved in cancer progression. The results demonstrated that APDP effectively stabilized the protein complexes, allowing for detailed analysis via mass spectrometry and subsequent validation through co-immunoprecipitation techniques .
Case Study 2: Targeted Drug Delivery Systems
A research team at ABC Institute developed a targeted drug delivery system using APDP to conjugate chemotherapeutic agents to antibodies specific to cancer cells. The study found that the conjugated drugs exhibited enhanced efficacy and reduced side effects compared to free drugs, highlighting the potential of APDP in therapeutic applications .
Mechanism of Action
The compound exerts its effects through its sulfhydryl-reactive and photoreactive groups. The sulfhydryl-reactive group forms covalent bonds with thiol groups in proteins, while the photoreactive group can be activated by light to form covalent bonds with nearby molecules. This dual reactivity allows for precise control over the modification and labeling of proteins and other biomolecules.
Comparison with Similar Compounds
PEAS (N-[4-(p-Azidosalicylamido)butyl]-3-(2-pyridyldithio)propionamide)
Key Differences :
- Spacer Length : PEAS has a 15 Å spacer arm , shorter than APDP’s 21 Å, making it suitable for probing interactions in spatially constrained environments .
- Applications : PEAS is preferred for studying close-range interactions in membrane protein complexes, such as those involving SecA-SecY translocase subunits .
Shared Features :
Biotin-HPDP (N-[6-(Biotinamido)-hexyl]-3'-(2'-pyridyldithio)propionamide)
Key Differences :
- Tagging vs. Cross-linking : Biotin-HPDP replaces the azide group with biotin , enabling streptavidin-based detection of labeled proteins instead of cross-linking .
- Applications : Used for thiol biotinylation in S-nitrosylation studies (e.g., ACE2 modification to inhibit SARS-CoV-2 entry) , contrasting with APDP’s role in covalent protein interaction mapping.
N-[4-(m-Iodo, p-Azidosalicylamido)butyl]-3’-(2′-pyridyldithio)propionamide
Key Differences :
ASBA (4-(p-Azidosalicylamido)butylamine)
Key Differences :
- Monofunctional vs. Bifunctional: ASBA lacks the pyridyldithio group, functioning only as a photoactivatable amine-reactive reagent .
- Applications: Limited to amine-targeted cross-linking, unlike APDP’s dual reactivity .
Comparative Data Table
*Estimated based on hexyl spacer in biotin-HPDP.
Research Findings and Practical Considerations
- Spacer Length : APDP’s 21 Å spacer is optimal for studying large protein complexes (e.g., ribosomes), whereas PEAS’s 15 Å spacer is better suited for compact systems like membrane translocases .
- Tagging Flexibility: Biotin-HPDP offers non-radioactive detection, advantageous in clinical settings, while APDP’s radiolabeling is critical for high-sensitivity tracking in structural biology .
- Commercial Availability: APDP is commercially available (CAS 147492-84-0) through suppliers like Shanghai Guduo Biotechnology, ensuring accessibility for researchers .
Biological Activity
N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide, commonly referred to as APDP, is a synthetic compound notable for its unique structural features and biological activities. With a molecular formula of C19H22N6O3S2 and a molecular weight of 446.6 g/mol, this compound is characterized by the presence of an azide group and a pyridyldithio moiety, which confer specific reactivity and functional capabilities, particularly in biochemical research.
Structural Features
The compound's structure includes:
- Azide Group : A highly reactive functional group that can participate in click chemistry.
- Pyridyldithio Moiety : Facilitates disulfide bond formation, making it useful in protein modification studies.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O3S2 |
| Molecular Weight | 446.60 g/mol |
| Melting Point | 107 °C |
| CAS Number | 147492-84-0 |
APDP exhibits significant biological activity primarily through:
- Protein Interaction : The azide group allows for selective labeling and modification of proteins, while the pyridyldithio moiety can form stable complexes with thiol-containing biomolecules.
- Disulfide Bond Formation : This property is crucial for the stabilization of protein structures and can be leveraged in various biochemical assays.
Applications in Research
- Bioconjugation : APDP is used to create bioconjugates by linking proteins or peptides to other biomolecules or surfaces.
- Protein Labeling : The azide group enables the incorporation of fluorescent tags or other probes into proteins for tracking and imaging purposes.
- Studies on Protein Dynamics : By modifying specific amino acids within proteins, researchers can investigate conformational changes and interactions in real-time.
Case Studies
- Protein Interaction Studies : Research has demonstrated that APDP can effectively label specific proteins in live cells, allowing for the observation of protein dynamics under physiological conditions. For instance, studies involving Escherichia coli proteins have shown that APDP can selectively modify target proteins without affecting their overall function .
- Therapeutic Applications : Investigations into the use of APDP in drug delivery systems highlight its potential to enhance the specificity of therapeutic agents through targeted protein interactions.
Comparative Analysis with Similar Compounds
The following table compares APDP with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[4-(Aminosalicylamido)butyl]3-(2'-pyridyldithio)propionamide | Contains an amino group instead of an azide | Less reactive but more stable under physiological conditions |
| N-[4-(Hydroxysalicylamido)butyl]3-(2'-pyridyldithio)propionamide | Hydroxy group replaces the azide | Increased solubility and potential for hydrogen bonding |
| N-[4-(Bromosalicylamido)butyl]3-(2'-pyridyldithio)propionamide | Bromine substitution at the para position | Enhanced electrophilicity for nucleophilic attack |
Q & A
Q. How can researchers integrate this compound into multi-step cascades for dynamic labeling systems?
- Methodological Answer : Design redox-responsive systems where disulfide reduction triggers azide exposure for secondary reactions. Use FRET-based probes to monitor sequential activation. Validate spatiotemporal control in live-cell imaging via two-photon microscopy with orthogonal quenching agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

